N-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide N-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14823564
InChI: InChI=1S/C12H13N3OS/c1-8-6-9(2)14-12(13-8)15-11(16)7-10-4-3-5-17-10/h3-6H,7H2,1-2H3,(H,13,14,15,16)
SMILES:
Molecular Formula: C12H13N3OS
Molecular Weight: 247.32 g/mol

N-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide

CAS No.:

Cat. No.: VC14823564

Molecular Formula: C12H13N3OS

Molecular Weight: 247.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide -

Specification

Molecular Formula C12H13N3OS
Molecular Weight 247.32 g/mol
IUPAC Name N-(4,6-dimethylpyrimidin-2-yl)-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C12H13N3OS/c1-8-6-9(2)14-12(13-8)15-11(16)7-10-4-3-5-17-10/h3-6H,7H2,1-2H3,(H,13,14,15,16)
Standard InChI Key MNSBXORGJMKKNZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)NC(=O)CC2=CC=CS2)C

Introduction

Chemical Identity

PropertyDetails
IUPAC NameN-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide
Molecular FormulaC12H13N3OS
Molecular Weight247.32 g/mol
StructureContains a pyrimidine ring substituted with methyl groups at positions 4 and 6, a thiophene ring, and an acetamide group.

This compound belongs to the class of acetamides and features a sulfur-containing heterocyclic thiophene moiety, which often contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide typically involves:

  • Starting Materials:

    • 4,6-dimethylpyrimidine derivatives.

    • Thiophene-based intermediates.

    • Acetylation reagents for introducing the acetamide group.

  • Reaction Pathway:

    • The reaction involves nucleophilic substitution or condensation reactions between the pyrimidine derivative and thiophene intermediates.

    • Acetylation is achieved using acetyl chloride or an equivalent reagent under mild conditions.

  • Characterization Methods:

    • Nuclear Magnetic Resonance (NMR) for structural confirmation.

    • Mass Spectrometry (MS) for molecular weight determination.

    • Infrared (IR) spectroscopy for functional group analysis.

Biological Significance

Compounds with similar structural frameworks have demonstrated diverse biological activities:

  • Anti-inflammatory and Analgesic Potential:

    • Pyrimidine derivatives are known for their anti-inflammatory properties due to their ability to inhibit cyclooxygenase (COX) enzymes .

    • Thiophene-containing compounds often enhance lipophilicity, improving membrane permeability and bioavailability.

  • Antimicrobial Activity:

    • Acetamides with heterocyclic moieties have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria .

  • Pesticidal Applications:

    • Similar compounds have been evaluated as pesticidal agents due to their ability to disrupt specific enzymatic pathways in pests .

Applications in Medicinal Chemistry

The structural features of this compound make it a candidate for:

  • Drug discovery programs targeting inflammatory diseases.

  • Development of antimicrobial agents.

  • Studies involving molecular docking to predict binding affinities with biological targets such as COX enzymes or microbial proteins.

Research Findings

Recent studies have highlighted the following:

  • Molecular docking studies suggest that pyrimidine-acetamide derivatives bind effectively to enzyme active sites due to hydrogen bonding and hydrophobic interactions .

  • Compounds containing thiophene rings exhibit enhanced pharmacokinetics due to their electron-rich nature, which facilitates interactions with biological macromolecules .

Data Table: Comparison with Related Compounds

Compound NameMolecular Weight (g/mol)Biological Activity
N-(4,6-Dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide247.32Anti-inflammatory and antimicrobial
2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide 384.5Pesticidal potential
N-(3-Cyano-benzothiophen)-acetamide derivatives VariableAnticancer and anti-inflammatory

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